Imidazo[1,2-a]pyridine-6-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-1-2-7-10-3-4-11(7)5-6/h1-5H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWXIULQEXRUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316125 | |
| Record name | imidazo[1,2-a]pyridine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103313-38-8 | |
| Record name | imidazo[1,2-a]pyridine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,2 a Pyridine 6 Carboxamide and Its Derivatives
Advanced Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core
The construction of the fused bicyclic imidazo[1,2-a]pyridine system can be achieved through several modern and classical synthetic methodologies, ranging from multicomponent reactions that build complexity in a single step to traditional cyclocondensation methods.
Multicomponent Reactions (MCRs) for Imidazo[1,2-a]pyridine Scaffold Construction
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. mdpi.com These reactions are valued for their high atom economy, convergence, and operational simplicity. mdpi.com
One of the most prominent MCRs for this purpose is the Groebke–Blackburn–Bienaymé (GBB) reaction. mdpi.comnih.gov This three-component reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov The reaction is often catalyzed by a Lewis acid like scandium triflate or a Brønsted acid to achieve higher yields. nih.govresearchgate.net The GBB reaction provides a direct route to 3-amino-substituted imidazo[1,2-a]pyridines, which can be further modified. nih.gov Microwave irradiation has been shown to accelerate the GBB reaction, significantly reducing reaction times. mdpi.commdpi.com
Other notable MCRs for constructing this scaffold include the copper-catalyzed three-component coupling of a 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne. bio-conferences.org A metal-free three-component approach has also been developed, reacting ynals, pyridin-2-amines, and alcohols or thiols to form the imidazo[1,2-a]pyridine ring with concurrent C–O or C–S bond formation. acs.org
| Reaction Name/Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine | Aldehyde | Isocyanide | Scandium triflate, NH4Cl, or HClO4 / MW irradiation or heating | 3-Amino-imidazo[1,2-a]pyridines |
| Copper-Catalyzed MCR | 2-Aminopyridine | Aldehyde | Terminal Alkyne | Copper catalyst | Substituted imidazo[1,2-a]pyridines |
| Metal-Free Ynal MCR | Ynal | 2-Aminopyridine | Alcohol or Thiol | None (Metal-Free) | Imidazo[1,2-a]pyridines with C-O/C-S bonds |
A summary of key multicomponent reactions for the synthesis of the imidazo[1,2-a]pyridine scaffold.
Cyclocondensation Reactions with 2-Aminopyridines and Electrophiles
Cyclocondensation reactions represent a foundational approach to the imidazo[1,2-a]pyridine core. This strategy generally involves the reaction of a 2-aminopyridine, which acts as a binucleophile, with a suitable electrophilic partner containing two reactive sites. The reaction proceeds via an initial nucleophilic attack by the endocyclic pyridine (B92270) nitrogen, followed by an intramolecular cyclization and dehydration. bio-conferences.org
A wide range of electrophiles can be employed, with α-halocarbonyl compounds being the most common (see section 2.1.4). nih.gov However, other electrophiles like nitroolefins have also been used effectively. For instance, the reaction of 2-aminopyridines with nitroolefins in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) yields 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org The versatility of this approach allows for the synthesis of a broad array of substituted derivatives depending on the choice of the starting materials. bio-conferences.org
Palladium-Catalyzed Aminocarbonylation for Carboxamide Introduction at C6 or C8
The introduction of a carboxamide functional group at a specific position of the pre-formed imidazo[1,2-a]pyridine ring is a crucial step for synthesizing the target compound. Palladium-catalyzed aminocarbonylation is a powerful method for achieving this transformation, particularly at the C6 or C8 positions. nih.govresearchgate.net This reaction has been successfully applied to 6-iodo- and 8-iodo-imidazo[1,2-a]pyridine substrates. nih.gov
The process involves the reaction of the halo-imidazo[1,2-a]pyridine with an amine and carbon monoxide in the presence of a palladium catalyst. nih.gov A significant advancement in this area is the use of a recyclable heterogeneous palladium catalyst, where palladium is immobilized on a supported ionic liquid phase (SILP). This not only facilitates product purification but also enhances the sustainability of the process through catalyst reuse and low palladium leaching. nih.govresearchgate.net
Interestingly, the reaction conditions can be tuned to control the selectivity of the product. Depending on the choice of solvent, base, and pressure, the reaction can yield either the desired amide (monocarbonylation) or an α-ketoamide (double carbonylation), the latter being prevalent in reactions with aliphatic amines under high pressure. nih.gov For aromatic amines, good to excellent yields of the target N-aryl-imidazo[1,2-a]pyridine-6-carboxamides are achievable. nih.gov
| Substrate | Amine | Base | Solvent | Pressure (bar) | Temperature (°C) | Product | Yield (%) |
| 6-Iodoimidazo[1,2-a]pyridine (B1303834) | Morpholine | DBU | Toluene | 5 | 120 | Imidazo[1,2-a]pyridin-6-yl(morpholino)methanone | 75 |
| 6-Iodoimidazo[1,2-a]pyridine | N,N-Dibutylamine | DBU | Toluene | 5 | 120 | N,N-Dibutylimidazo[1,2-a]pyridine-6-carboxamide | 82 |
| 6-Iodoimidazo[1,2-a]pyridine | Aniline | DBU | Toluene | 30 | 100 | N-Phenylthis compound | 85 |
| 6-Iodoimidazo[1,2-a]pyridine | 4-Nitroaniline | DBU | Toluene | 30 | 100 | N-(4-Nitrophenyl)this compound | 78 |
| 6-Iodoimidazo[1,2-a]pyridine | 4-Toluidine | DBU | Toluene | 30 | 100 | N-(4-Methylphenyl)this compound | 67 |
| 6-Iodoimidazo[1,2-a]pyridine | 4-Anisidine | DBU | Toluene | 30 | 100 | N-(4-Methoxyphenyl)this compound | 64 |
Selected examples from the palladium-catalyzed aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine. Data sourced from Molecules (2018). nih.gov
Condensation with α-Halocarbonyl Compounds and 2-Aminopyridines
The condensation of 2-aminopyridines with α-halocarbonyl compounds is a classical and widely utilized method for synthesizing the imidazo[1,2-a]pyridine scaffold, often referred to as the Tschitschibabin reaction. bio-conferences.org This reaction is robust and allows for the preparation of a diverse range of derivatives. The electrophilic partner is typically an α-bromoketone or α-chloroketone. bio-conferences.orgnih.gov
The mechanism involves an initial SN2 reaction where the nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the carbon bearing the halogen, displacing it to form a pyridinium (B92312) salt intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl carbon, and a subsequent dehydration step to yield the aromatic fused heterocyclic system. bio-conferences.org
Recent advancements have focused on developing more environmentally benign conditions for this reaction. Researchers have demonstrated that the synthesis can proceed efficiently at modest temperatures (60°C) without the need for any catalyst or solvent. bio-conferences.org Other mild conditions, such as using an ionic liquid as a recyclable solvent, have also been reported to give improved yields and faster reaction rates. researchgate.net
Metal-Free Direct Synthesis Approaches
In response to the growing demand for sustainable chemistry, several metal-free synthetic routes to imidazo[1,2-a]pyridines have been developed. These methods avoid the cost and potential toxicity associated with residual metal catalysts. nih.gov
One notable approach involves the iodine-promoted reaction of 2-aminopyridines with ketones or chalcones. organic-chemistry.org Molecular iodine can also catalyze the C-C bond cleavage of α-bromoketones to generate intermediates that react with 2-aminopyridines, forming N-(pyridin-2-yl)amides under specific conditions. researchgate.net Another strategy is the catalyst-free reaction between 2-aminopyridines and nitroalkenes. nih.gov
A particularly efficient metal-free method is the simple condensation of 2-aminopyridine with α-haloketones, which can be achieved without any catalyst, sometimes just by heating the reactants together. bio-conferences.orgnih.gov Furthermore, a novel metal-free, three-component reaction has been developed using ynals, pyridin-2-amines, and alcohols or thiols, which proceeds through a cascade mechanism to form the final product. acs.orgorganic-chemistry.org The reaction of 2-aminopyridine with phosphorylated alkynes under mild, catalyst-free conditions has also been shown to produce 2-phosphonylated imidazo[1,2-a]pyridines. nih.govacs.org
Tandem Reactions in Imidazo[1,2-a]pyridine Synthesis
Tandem reactions, also known as cascade reactions, are processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. This approach offers significant advantages in terms of efficiency and reduction of waste. researchgate.net
A powerful example is the combination of the Groebke–Blackburn–Bienaymé (GBB) MCR with a subsequent Ugi reaction. beilstein-journals.orgnih.govbeilstein-journals.org In this sequence, an imidazo[1,2-a]pyridine-containing acid is first synthesized via the GBB reaction. beilstein-journals.orgnih.gov This product is then used as the acid component in a four-component Ugi reaction to generate complex peptidomimetic structures appended to the imidazo[1,2-a]pyridine core. beilstein-journals.orgnih.gov
Another tandem strategy involves the reaction of Morita-Baylis-Hillman (MBH) acetates derived from nitroalkenes with 2-aminopyridines. researchgate.netbio-conferences.org This process occurs through a cascade of inter- and intramolecular aza-Michael additions to construct the heterocyclic system in a single, room-temperature operation. researchgate.net These tandem approaches provide a highly effective means of rapidly building molecular complexity from simple starting materials. beilstein-journals.org
Regioselective Functionalization at the C6 Position
Achieving regioselective functionalization at the C6 position of the imidazo[1,2-a]pyridine ring is crucial for developing targeted therapeutic agents. While C-H functionalization is a powerful tool for introducing various groups, much of the research has historically focused on the C3 position. mdpi.comrsc.org
However, recent advancements have enabled more specific modifications at other sites. One effective method for introducing a carboxamide group at the C6 position is through palladium-catalyzed aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine derivatives. nih.gov This approach has proven successful in synthesizing a range of 6-carboxamido derivatives. nih.gov The starting 6-iodoimidazo[1,2-a]pyridine can be prepared by the condensation of the corresponding iodo-2-aminopyridines with chloroacetaldehyde. nih.gov
Another strategy involves the functionalization of the preformed imidazo[1,2-a]pyridine core through C-H activation or cross-coupling reactions of halide derivatives. mdpi.com For instance, the gastric hydrogen potassium pump inhibitor, Linaprazan, features an amide functionality at the C6 position. mdpi.com
The following table summarizes a synthetic approach for C6 functionalization:
| Starting Material | Reagent | Product | Yield | Reference |
| 6-Iodoimidazo[1,2-a]pyridine | Amine, CO, Pd catalyst | This compound | Good to Excellent | nih.gov |
Derivatization Strategies for Enhancing Biological Activity
The biological activity of imidazo[1,2-a]pyridine derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic core. acs.orgnih.gov
The carboxamide group at the C6 position offers a prime site for modification to modulate the compound's pharmacological profile. By varying the amine component in the aminocarbonylation reaction, a diverse library of N-substituted imidazo[1,2-a]pyridine-6-carboxamides can be generated. nih.gov For example, the reaction of 6-iodoimidazo[1,2-a]pyridine with different primary and secondary amines under a carbon monoxide atmosphere using a palladium catalyst yields a variety of amides and α-ketoamides. nih.gov
Studies have shown that the nature of the substituent on the carboxamide nitrogen can have a profound effect on biological activity. For instance, in a series of antitubercular agents, N-benzylcarboxamide derivatives showed potent activity. nih.gov
The biological activity of this compound is not only dictated by the carboxamide moiety but also by substituents at other positions of the fused ring system.
C2 Position: The introduction of various aryl or alkyl groups at the C2 position can significantly impact the biological properties. For example, some C2 derivatives have shown cytotoxicity against various cancer cell lines. mdpi.com The antiviral activity of certain imidazo[1,2-a]pyridines is also strongly influenced by the nature of the C2 substituent. nih.gov
C3 Position: While this article focuses on C6-carboxamides, it's worth noting that the C3 position is highly amenable to functionalization and plays a critical role in the activity of many imidazo[1,2-a]pyridine-based drugs like Zolpidem. mdpi.commdpi.com
C6 Position: The C6 position has been identified as a privileged site for modification to retain and enhance activity against certain enzymes. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at this position, such as halogens, can significantly influence biological efficacy. nih.gov For example, a chloro group at C6 has been shown to improve the potency of some compounds against Mycobacterium tuberculosis.
The following table provides examples of how substituents at different positions can affect biological activity:
| Position | Substituent | Biological Activity | Reference |
| C2 | Aryl groups | Cytotoxicity, Antiviral | mdpi.comnih.gov |
| C3 | Amide functionalities | Antimycobacterial | mdpi.com |
| C6 | Chloro group | Antitubercular | nih.gov |
| C6 | Carboxylic acid, Amide | RGGT Inhibition | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Imidazo 1,2 a Pyridine 6 Carboxamide Analogs
Impact of Substitutions on the Imidazo[1,2-a]pyridine (B132010) Ring on Biological Activity
Substitutions at various positions of the imidazo[1,2-a]pyridine core have a profound impact on the biological activity of the resulting analogs. The nature, size, and electronic properties of these substituents can influence potency, selectivity, and pharmacokinetic profiles.
The C6 position of the imidazo[1,2-a]pyridine ring has been identified as a "privileged" site, where modifications can significantly modulate biological activity while often retaining the desired therapeutic action. organic-chemistry.org
In studies of analogs designed as inhibitors of Rab geranylgeranyl transferase (RGGT), modifications at the C6 position were found to be permissible for retaining activity. organic-chemistry.org The nature of the substituent at this position directly influenced the compound's inhibitory effect. For instance, the introduction of polar groups on a phenyl ring attached at C6 was shown to have a significant influence on cellular activity in the context of c-Met kinase inhibitors. nih.gov
Research on antimycobacterial agents has also highlighted the importance of C6 substitutions. A comparison between isomeric methyl analogues showed that a 6-methyl substituted compound was significantly more potent than its 8-methyl counterpart. researchgate.net Conversely, in other series, the introduction of a bromine atom at the C6 position led to a 16-fold decrease in antitubercular activity, indicating that both steric and electronic factors at this position are critical determinants of potency. nih.gov
| Substituent at C6 | Target/Activity | Observed Effect on Potency | Reference |
|---|---|---|---|
| -CH₃ | Antimycobacterial | More potent than 8-CH₃ analog | researchgate.net |
| -Br | Antitubercular | 16-fold decrease in activity | nih.gov |
| -I | RGGT Inhibition | Weaker activity than -Cl or -Br analogs | organic-chemistry.org |
| -COOH | RGGT Inhibition | Active only at high concentrations | organic-chemistry.org |
| -CONH₂ | RGGT Inhibition | Active only at high concentrations | organic-chemistry.org |
| Substituted Phenyl Groups | c-Met Inhibition | Polar groups on phenyl ring improve cellular activity | nih.gov |
The carboxamide group is a key functional moiety, and its position on the imidazo[1,2-a]pyridine ring is a critical determinant of biological activity. While this article focuses on the 6-carboxamide, comparative studies on other isomers provide valuable SAR insights. For example, in the context of antitubercular agents, imidazo[1,2-a]pyridine-3-carboxamides have been shown to be significantly more potent than the corresponding 2-carboxamide analogs. nih.gov This suggests that the spatial orientation of the carboxamide group relative to the bicyclic ring system is crucial for target engagement.
The substituents on the carboxamide nitrogen also play a vital role. Initial SAR studies on the 3-carboxamide series revealed that an N-benzylcarboxamide demonstrated potent activity against Mycobacterium tuberculosis. nih.gov Further elaboration of this part of the molecule is a common strategy for optimizing potency and pharmacokinetic properties. researchgate.net The synthesis of various 6- and 8-carboxamido derivatives has been explored, confirming that amides attached directly to the imidazo[1,2-a]pyridine core are associated with promising biological effects. researchgate.net
The introduction of halogens and other specific functional groups onto the imidazo[1,2-a]pyridine ring is a widely used strategy to modulate activity. The effects of these substitutions are highly dependent on their position and the specific halogen used.
Beyond halogens, other functional groups have been investigated. At the C6 position, both carboxylic acid and primary amide substituents resulted in compounds that were only active at high concentrations for RGGT inhibition. organic-chemistry.org Attaching aryl and alkyl amine residues at C6 was found to be detrimental to activity against the same target. organic-chemistry.org
| Position | Halogen | Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| C6 | -Cl | Antitubercular | Enhanced potency | nih.gov |
| C6 | -Br | Antitubercular | Decreased potency | nih.gov |
| C6 | -Cl, -Br | RGGT Inhibition | More potent than Iodine analog | organic-chemistry.org |
| C6 | -I | RGGT Inhibition | Weaker activity | organic-chemistry.org |
Stereochemical Considerations in Structure-Activity Relationships
Based on a review of the available scientific literature, there is limited specific information regarding the stereochemical considerations and the differential activity of enantiomers for imidazo[1,2-a]pyridine-6-carboxamide analogs. While SAR studies have extensively explored the impact of substituents on the aromatic ring system, the influence of chiral centers, either on the core or its side chains, is not a prominent focus in the reviewed research for this particular chemical series. Further investigation would be required to elucidate the role of stereochemistry in the biological activity of these compounds.
Rational Design of this compound Derivatives Based on SAR
The accumulated SAR data for the imidazo[1,2-a]pyridine class of compounds provides a strong foundation for the rational design of new, more potent, and selective derivatives. Several design strategies have been successfully employed.
One key approach is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to improve biological activity or pharmacokinetic profiles. nih.gov This strategy was used in the design of c-Met inhibitors based on the imidazo[1,2-a]pyridine scaffold. nih.gov
Structure-based design techniques have also been pivotal. By understanding the binding interactions between the imidazo[1,2-a]pyridine core and its biological target, such as a kinase, medicinal chemists can design modifications that enhance these interactions. This approach led to the identification of potent Nek2 inhibitors with low nanomolar activity.
Furthermore, scaffold hopping and strategic modifications at multiple positions have been utilized. For example, a design strategy involving the modification of the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring led to the identification of promising PI3Kα inhibitors. This multi-pronged approach allows for the exploration of the chemical space around the core scaffold to optimize interactions with different regions of the target's binding pocket. These rational design efforts, informed by comprehensive SAR studies, are essential for advancing imidazo[1,2-a]pyridine derivatives as potential therapeutic agents.
Mechanisms of Action of Imidazo 1,2 a Pyridine 6 Carboxamide and Its Analogs
Antitubercular Mechanisms
Derivatives of imidazo[1,2-a]pyridine (B132010) have shown remarkable activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgrsc.org The primary mechanism revolves around the interruption of the bacterium's energy production systems.
Inhibition of ATP Homeostasis in Mycobacterium tuberculosis (Mtb)
A critical survival strategy for Mtb is the maintenance of adenosine (B11128) triphosphate (ATP) homeostasis. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this process. The discovery of the FDA-approved drug bedaquiline, which targets ATP synthase, spurred further research into agents that disrupt energy generation in Mtb. rsc.org Following this, imidazo[1,2-a]pyridine ethers (IPEs) were identified from high-throughput screening as selective and powerful inhibitors of mycobacterial ATP synthesis. rsc.orgresearchgate.net Medicinal chemistry efforts to optimize these compounds led to the development of analogs with nanomolar potency in ATP synthesis inhibition assays. researchgate.net
Targeting Essential Proteins Involved in Energy Metabolism (e.g., QcrB)
The antitubercular action of imidazo[1,2-a]pyridine amides (IPAs) is specifically linked to their inhibition of the cytochrome bcc complex, a crucial component of the Mtb respiratory chain. rsc.org The target has been pinpointed to QcrB, the b subunit of the ubiquinol (B23937) cytochrome c reductase. plos.orgnih.govnih.gov This was confirmed through experiments where spontaneous resistant mutants of M. bovis BCG generated against these inhibitors showed a single nucleotide polymorphism in the qcrB gene. plos.orgnih.govnih.gov This mutation conferred cross-resistance across the imidazo[1,2-a]pyridine series, confirming a common target. plos.orgnih.gov Furthermore, overexpression of QcrB in M. bovis BCG resulted in a significant increase in the minimum inhibitory concentration (MIC) for these compounds, further validating QcrB as the specific molecular target. plos.orgnih.gov Telacebec (Q203), an imidazo[1,2-a]pyridine amide class anti-TB drug currently in clinical trials, also targets QcrB. rsc.org
Research Findings on Antitubercular Activity of Imidazo[1,2-a]pyridine Analogs
| Compound | Strain | Potency (MIC) | Source |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides (Compound 18) | Mtb H37Rv | 0.004 µM (MIC) | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides (Compound 4) | MDR/XDR Mtb | ≤0.03–0.8 μM (MIC90) | rsc.org |
| Imidazo[1,2-a]pyridine-3-carboxamides (Compound 6) | Replicating Mtb | 0.004 µM (MIC90) | rsc.org |
| Imidazo[1,2-a]pyridine Inhibitors (IP 1-4) | M. tuberculosis | 0.03 to 5 µM (MIC) | plos.orgnih.gov |
| Imidazo[2,1-b]thiazole-5-carboxamides (Compounds 6, 16, 17) | Replicating Mtb | <10 nM (MIC) | acs.org |
Anticancer Mechanisms
The imidazo[1,2-a]pyridine scaffold has also been extensively investigated for its anticancer potential, demonstrating activity against a variety of cancer cell lines, including those from breast, lung, melanoma, and cervical cancers. nih.govnih.gov The mechanisms are multifaceted, primarily involving the disruption of cellular metabolism and the induction of programmed cell death.
Inhibition of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT)
One of the key anticancer mechanisms for imidazo[1,2-a]pyridine derivatives is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). researchgate.net NAMPT is a crucial enzyme in the NAD+ salvage pathway, and its overexpression is linked to poor prognosis and tumor progression in various cancers. researchgate.net By inhibiting NAMPT, these compounds disrupt a critical aspect of cancer cell metabolism. Research has identified imidazo-pyridine-containing compounds as potent NAMPT inhibitors. researchgate.net Efforts in this area have also focused on modifying the pyridine (B92270) structure to reduce off-target effects, such as the inhibition of cytochrome P450 enzymes, while maintaining potent anti-NAMPT and antitumor activity. researchgate.net
Disruption of Cancer Cell Metabolism and Apoptosis Induction
A primary outcome of NAMPT inhibition and other targeted actions is the disruption of cancer cell metabolism, which ultimately leads to apoptosis (programmed cell death). Numerous studies have shown that imidazo[1,2-a]pyridine derivatives effectively induce apoptosis in a wide range of cancer cells. researchgate.net
This apoptotic induction is often mediated through key signaling pathways. For instance, some analogs have been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival. nih.govnih.gov Treatment with these compounds leads to reduced levels of phosphorylated Akt and mTOR, increased expression of tumor suppressors like p53 and p21, and activation of apoptotic proteins such as BAX and caspases. nih.govnih.gov In some cases, the induced apoptosis is p53-dependent. nih.gov Other research indicates that these compounds can trigger apoptosis by increasing reactive oxygen species (ROS) through the activation of NADPH oxidase, leading to oxidative stress, impairment of mitochondrial membrane potential, and cell cycle arrest. researchgate.netnih.gov
Research Findings on Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
| Compound | Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Compound 6 | A375 (Melanoma) | 9.7 µM | nih.gov |
| Compound 6 | HeLa (Cervical) | 35.0 µM | nih.gov |
| IP-5 | HCC1937 (Breast) | 45 µM | nih.govnih.gov |
| IP-6 | HCC1937 (Breast) | 47.7 µM | nih.govnih.gov |
| HB9 | A549 (Lung) | 50.56 µM | chemmethod.com |
| HB10 | HepG2 (Liver) | 51.52 µM | chemmethod.com |
Modulation of Signal Transduction Pathways (e.g., AKT/mTOR, PI3K/mTOR, STAT3/NF-κB)
Imidazo[1,2-a]pyridine derivatives have been shown to exert their effects by targeting key signal transduction pathways that are often dysregulated in diseases like cancer.
The PI3K/Akt/mTOR pathway , crucial for cell growth, proliferation, and survival, is a primary target. nih.gov Overactivation of this pathway is a common event in many cancers. nih.goviu.edu Certain imidazo[1,2-a]pyridine analogs act as potent dual inhibitors of PI3K and mTOR. For instance, one derivative demonstrated excellent kinase selectivity with IC₅₀ values of 0.20 nM for PI3K and 21 nM for mTOR. nih.goviu.edu This dual inhibition effectively blocks the signaling cascade, leading to reduced cancer cell growth. nih.gov Another study reported a novel imidazo[1,2-a]pyridine derivative, 15a , as a potent PI3K/mTOR dual inhibitor that showed significant tumor growth inhibition in preclinical models. sci-hub.catacs.org Treatment with these compounds leads to a dose-dependent decrease in the phosphorylation of Akt and its downstream target p70S6K. sci-hub.cat A specific analog, compound 6 , was also found to reduce the levels of phosphorylated protein kinase B (p-AKT) and the mechanistic target of rapamycin (B549165) (p-mTOR). nih.govnih.gov
Furthermore, imidazo[1,2-a]pyridine derivatives can modulate the STAT3/NF-κB signaling pathway , which plays a critical role in inflammation and cancer. nih.govnih.gov A novel derivative, abbreviated as MIA , was shown to diminish the DNA-binding activity of NF-κB. nih.gov This compound also suppressed the phosphorylation of STAT3. nih.gov The interplay between NF-κB and STAT3 is significant, as activated STAT3 can induce a positive feedback loop for NF-κB activation. nih.gov By inhibiting both, these compounds can effectively disrupt this pro-inflammatory and pro-cancerogenic signaling. nih.govnih.gov
Table 1: Selected Imidazo[1,2-a]pyridine Analogs and their Effects on Signal Transduction Pathways
| Compound/Analog | Pathway(s) Modulated | Key Findings |
| Compound 6 | AKT/mTOR | Reduced levels of p-AKT and p-mTOR. nih.govnih.gov |
| 15a | PI3K/mTOR | Potent dual inhibitor, significant tumor growth inhibition. sci-hub.catacs.org |
| MIA | STAT3/NF-κB | Diminished NF-κB DNA-binding activity and suppressed STAT3 phosphorylation. nih.govnih.gov |
| Unnamed Analog | PI3K/mTOR | Dual inhibitor with IC₅₀ of 0.20 nM (PI3K) and 21 nM (mTOR). nih.goviu.edu |
Cell Cycle Arrest Induction
A key mechanism of action for several imidazo[1,2-a]pyridine compounds is the induction of cell cycle arrest, which halts the proliferation of cancer cells. nih.govnih.gov
Treatment with compound 6 has been shown to induce G2/M phase cell cycle arrest in melanoma and cervical cancer cells. nih.govnih.gov This arrest is associated with an increase in the levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov Similarly, another analog, IP-5 , was found to induce cell cycle arrest in breast cancer cells, also marked by elevated levels of p53 and p21. nih.gov The induction of G0/G1 and G2/M phase arrest by IP-5 highlights its multi-faceted impact on cell cycle progression. nih.gov
In non-small cell lung cancer cells, novel imidazo[1,2-a]pyridine derivatives have also been reported to cause cell cycle arrest. researchgate.net This effect is a critical component of their anti-cancer activity, preventing the uncontrolled division of malignant cells. nih.govtezu.ernet.in
Table 2: Imidazo[1,2-a]pyridine Analogs and their Effects on the Cell Cycle
| Compound/Analog | Cell Line(s) | Phase of Cell Cycle Arrest | Associated Protein Changes |
| Compound 6 | Melanoma (A375, WM115), Cervical (HeLa) | G2/M | Increased p53 and p21. nih.govnih.gov |
| IP-5 | Breast Cancer (HCC1937) | G0/G1 and G2/M | Increased p53 and p21. nih.gov |
| IMPA-2 & IMPA-12 | L. donovani promastigotes | G0/G1 | Not specified. tezu.ernet.in |
Inhibition of Cell Proliferation and Migration
Imidazo[1,2-a]pyridine-based compounds have demonstrated significant inhibitory activity against the proliferation and migration of various cancer cells. nih.govnih.gov
The anti-proliferative effects are well-documented, with compounds like compound 6 inhibiting the growth of melanoma and cervical cancer cells with half-maximal inhibitory concentrations (IC₅₀) ranging from 9.7 to 44.6 µM. nih.govnih.gov Another set of analogs, IP-5 , IP-6 , and IP-7 , showed strong cytotoxic effects against HCC1937 breast cancer cells. nih.gov Specifically, IP-5 and IP-6 had IC₅₀ values of 45µM and 47.7µM, respectively. nih.gov
Beyond inhibiting proliferation, these compounds can also impede cell migration, a crucial step in cancer metastasis. researchgate.net Novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit the invasion and migration of lung cancer cells, suggesting their potential in treating metastatic disease. researchgate.net The ability to suppress both growth and spread makes these compounds promising candidates for comprehensive cancer therapy.
DNA Damage Induction
Some imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inducing DNA damage in cancer cells. This damage can trigger apoptosis or cell cycle arrest, ultimately leading to cell death.
For instance, a recent study reported that selenylated imidazo[1,2-a]pyridines inhibit the proliferation of breast cancer cells by inducing DNA damage. nih.gov This finding is consistent with the broader understanding that DNA damage is a key mechanism for many chemotherapeutic agents. The induction of DNA damage in cancer cells, which often have compromised DNA repair mechanisms, can be a highly effective anti-cancer strategy. google.com
Other Pharmacological Mechanisms
In addition to their well-documented anti-cancer properties, imidazo[1,2-a]pyridine derivatives exhibit other pharmacological activities through distinct mechanisms.
Inhibition of Rab Geranylgeranyl Transferase (RGGT)
A series of 6-substituted imidazo[1,2-a]pyridine analogs have been designed and synthesized as inhibitors of Rab geranylgeranyl transferase (RGGT). nih.govfrontiersin.orgnih.gov RGGT is an enzyme responsible for the post-translational modification of Rab GTPases, which are key regulators of intracellular vesicle transport. frontiersin.org The inhibition of RGGT can disrupt these essential cellular processes.
In one study, twelve phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid were synthesized and evaluated. nih.govnih.gov The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be crucial for the compound's activity against RGGT. nih.govnih.gov The most active inhibitors effectively disrupted the prenylation of Rab11A in human cervical carcinoma HeLa cells. nih.govfrontiersin.orgnih.gov
Interaction with Serotonin (B10506) Receptors
Certain derivatives of imidazo[1,2-a]pyridine are being investigated for their neuroprotective properties, which may be linked to their interaction with serotonin receptors. benchchem.com These interactions make them potential candidates for the treatment of neurological and psychiatric conditions such as anxiety and depression. benchchem.com
Inhibition of H+/K+ ATPase
Certain imidazo[1,2-a]pyridine analogs have been identified as reversible inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. This enzyme is responsible for the final step in acid secretion in the stomach.
One notable example is SCH28080, a hydrophobic imidazopyridine, which has demonstrated the ability to inhibit gastric acid secretion both in living organisms and in isolated systems. nih.gov Studies on isolated gastric H+/K+-ATPase have revealed that SCH28080 acts as a reversible inhibitor, competitively interacting with the K+-stimulated ATPase and p-nitrophenylphosphatase activities of the enzyme. nih.gov The inhibitory mechanism is believed to involve the protonated, positively charged form of the compound binding to the luminal side of the H+/K+-ATPase. nih.gov
Furthermore, research into novel 6-substituted imidazo[1,2-a]pyrazines, which share a similar fused heterocyclic core, has shown that these compounds can be potent inhibitors of the gastric acid pump. Their anti-secretory activity has been confirmed through binding assays with H+/K+-ATPase from hog gastric mucosa. nih.gov Computational studies have also been employed to explore the role of the imidazopyridine scaffold in proton pump inhibitors, examining how substituents and the chemical framework influence their acid activation process within parietal cells. acs.org
Antagonism of Chemokine Receptors (e.g., CXCR3)
Imidazo[1,2-a]pyridine derivatives have also been explored as antagonists of chemokine receptors, which are involved in inflammatory responses. Specifically, imidazo-pyrazine derivatives have been identified as potent antagonists of the CXCR3 receptor. nih.gov CXCR3 is responsible for guiding T-cells to sites of inflammation, making its antagonists potentially useful in treating inflammatory diseases like multiple sclerosis and rheumatoid arthritis. ucl.ac.uk
Optimization of these compounds has led to the discovery of a series of imidazo-pyrazine derivatives with not only increased potency but also improved pharmacokinetic properties. nih.gov The effectiveness of a lead compound from this series was demonstrated in a mouse model of lung inflammation. nih.gov
Inhibition of Kinases (e.g., IKK, p38 kinases, MAPKAP5, Mps-1 kinase, Syk)
A significant area of investigation for imidazo[1,2-a]pyridine and its analogs is their ability to inhibit various kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
p38 MAP Kinase: Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov Through a structure-based design approach, researchers identified compounds that exhibit significant efficacy in a rat model of collagen-induced arthritis. nih.gov The pyridinyl imidazole (B134444) inhibitor SB203580, while widely used to study p38 MAP kinase, has been shown to also inhibit other kinases, highlighting the need for caution in interpreting results at higher concentrations. nih.gov
Mps-1 (TTK) Kinase: Monopolar spindle 1 (Mps1) is a critical protein in the cell cycle and a target for oncology. An imidazo[1,2-a]pyrazine (B1224502) was identified as an initial hit, and subsequent optimization, including a scaffold change to an imidazo[1,2-b]pyridazine, led to the discovery of an extremely potent and selective Mps1 inhibitor with oral bioavailability and in vivo activity. nih.gov
Phosphoinositide 3-Kinase (PI3K)/mTOR: The imidazo[1,2-a]pyridine scaffold has been utilized to develop potent dual inhibitors of PI3K and the mammalian target of rapamycin (mTOR). nih.gov These pathways are crucial for cell growth and survival and are often dysregulated in cancer. nih.gov By exploring different substitutions on the core structure, researchers have identified compounds that show significant inhibition of AKT phosphorylation, a downstream effector of the PI3K/mTOR pathway, in a mouse liver pharmacodynamic assay. nih.gov Novel imidazo[1,2-a]pyridine compounds have been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Other Kinases: The imidazo[1,2-a]pyridine scaffold has also been investigated for its potential to inhibit other kinases. For instance, derivatives have been designed as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. nih.gov Additionally, some imidazo[1,2-a]pyridine derivatives have been found to act as inhibitors of IRAK4, a kinase involved in inflammatory signaling pathways. google.com
Inhibition of VirB11 ATPase
Imidazo[1,2-a]pyrazine compounds, which are structurally related to imidazo[1,2-a]pyridines, have been identified as potential inhibitors of the VirB11 ATPase in Helicobacter pylori. ucl.ac.ukucl.ac.uk This enzyme is a crucial component of the type IV secretion system (T4SS), which this bacterium uses to translocate toxic molecules into host cells, contributing to its virulence. nih.govnih.gov
Through virtual high-throughput screening, imidazo[1,2-a]pyrazines were identified as potential ATP mimics that could act as competitive inhibitors of the VirB11 ATPase HP0525. ucl.ac.ukucl.ac.uk In vitro screening identified a lead compound with an IC50 of 7 µM. ucl.ac.uk Further research has focused on designing bivalent inhibitors that combine the imidazo[1,2-a]pyrazine core to target the ATP binding site with a peptide moiety designed to disrupt the hexameric structure of the VirB11 ATPase. nih.gov The goal of this approach is to improve selectivity for the bacterial ATPase over mammalian ATPases. nih.gov
Potential Mechanisms in Neurodegenerative Diseases
The imidazo[1,2-a]pyridine scaffold is a versatile platform for designing ligands that target various molecular targets within the central nervous system, making it relevant for the study and potential treatment of neurodegenerative diseases. nih.gov
One area of interest is the modulation of adenosine receptors. Imidazo[1,2-a]pyridine analogues have been synthesized and evaluated for their affinity to adenosine A1 and A2A receptors. nih.gov While the parent scaffold showed no affinity, specific substitutions are being explored to develop antagonists for these receptors, which could be beneficial in conditions like Alzheimer's and Parkinson's disease. nih.gov
Furthermore, imidazo[1,5-a]pyridine (B1214698) derivatives have been investigated as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders associated with Alzheimer's disease. researchgate.net
The broad applicability of the imidazo[1,2-a]pyridine core allows for the development of multifunctional ligands that can interact with various targets implicated in the complex pathology of neurodegenerative disorders, including enzymes like β-secretase and γ-secretase, and various neurotransmitter receptors. nih.gov
Biological Activities and Therapeutic Potentials of Imidazo 1,2 a Pyridine 6 Carboxamide Derivatives
Antimycobacterial Activity
Derivatives of the imidazo[1,2-a]pyridine (B132010) class have emerged as a promising new category of potent and selective anti-tuberculosis (TB) agents. rsc.orgnih.gov Research has led to the development of compounds with significant activity against Mycobacterium tuberculosis (Mtb), including strains resistant to current drug regimens. rsc.orgnih.govresearchgate.net The clinical candidate Q203 (Telacebec), an imidazo[1,2-a]pyridine amide, highlights the potential of this class in combating the global tuberculosis epidemic. rsc.orgacs.org
Efficacy Against Multidrug-Resistant Tuberculosis (MDR-TB)
A significant challenge in TB treatment is the rise of multidrug-resistant strains. researchgate.net Several imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives have demonstrated excellent activity against MDR-TB. nih.govnih.govacs.org For instance, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were active against MDR-Mtb strains. nih.gov In one study, synthesized compounds 15 and 16 showed excellent activities against MDR strains of TB with Minimum Inhibitory Concentration (MIC) values ranging from 0.05 to 1.5 μM. researchgate.net Another study revealed that compound 18 was screened against a panel of MDR clinical Mtb strains and showed outstanding potency. nih.gov The development of these compounds offers a potential pathway to address the critical need for new MDR-TB therapies. acs.org
Activity Against Extensively Drug-Resistant Tuberculosis (XDR-TB)
The efficacy of imidazo[1,2-a]pyridine derivatives extends to extensively drug-resistant tuberculosis (XDR-TB), which poses an even greater therapeutic challenge. rsc.orgnih.govresearchgate.net The clinical candidate Q203 was specifically developed as an agent for treating both MDR- and XDR-tuberculosis. rsc.orgacs.org Research on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides confirmed their potent activity against XDR-Mtb strains, with seven agents showing MIC₉₀ values of ≤1 μM. acs.org Similarly, compounds 15 and 16 were found to be effective against XDR strains. researchgate.net Compound 18 also demonstrated remarkable potency against XDR strains, surpassing that of the clinical candidate PA-824 by nearly tenfold in some cases. nih.gov This potent activity suggests that these compounds likely inhibit a novel and essential target in these highly resistant clinical strains. nih.gov
In Vitro and In Vivo Efficacy Studies
The antimycobacterial potential of imidazo[1,2-a]pyridine carboxamides has been validated through both in vitro and in vivo studies.
In Vitro studies have been crucial in identifying highly potent derivatives. A broad range of compounds has been synthesized and tested against the drug-sensitive H37Rv strain and various resistant strains. nih.govresearchgate.netnih.gov
The derivative IPA-6 exhibited an exceptionally low MIC of 0.05 μg/mL against the Mtb H37Rv strain, making it 125 times more potent than the standard drug ethambutol. nih.gov
Compounds 26g and 26h showed considerable activity, with MICs ranging from 0.041 to 2.64 μM against both drug-sensitive and resistant MTB strains. nih.gov
Five compounds in one study displayed an impressive MIC₉₀ of ≤0.006 μM against replicating Mtb. rsc.org
Another set of five compounds (9, 12, 16, 17, and 18 ) had MIC values ≤0.006 μM against the replicating Mtb H37Rv strain. nih.gov
In Vivo studies have confirmed the therapeutic potential observed in vitro. A key study focused on ND-09759 (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) in a mouse aerosol infection model. nih.gov Treatment with ND-09759 significantly decreased the M. tuberculosis burden in the lungs and spleens of infected mice, with an antibiotic activity equivalent to the first-line drugs isoniazid and rifampicin. nih.gov Pharmacokinetic evaluations of compounds 13 and 18 in mice also demonstrated their potential for further development. nih.gov
| Compound/Derivative | Target Strain(s) | Reported Activity (MIC) | Source |
|---|---|---|---|
| IPA-6 | Mtb H37Rv | 0.05 µg/mL | nih.gov |
| Q203 (Telacebec) | MDR-TB, XDR-TB | Clinical Candidate | rsc.orgacs.org |
| Compounds 15 & 16 | MDR-TB, XDR-TB | 0.05–1.5 µM | researchgate.net |
| Compound 18 | MDR-TB, XDR-TB | ≤0.006 µM (H37Rv); Potent vs. resistant strains | nih.gov |
| Compounds 26g & 26h | Drug-sensitive/resistant MTB | 0.041–2.64 µM | nih.gov |
| ND-09759 | M. tuberculosis | ≤0.006 µM; Effective in vivo | nih.gov |
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anticancer potential, with derivatives showing activity against a wide array of cancer cell lines. researchgate.net These compounds exert their effects through multiple mechanisms, including the disruption of key cellular signaling pathways and the induction of programmed cell death (apoptosis). semanticscholar.org
Activity Against Various Cancer Cell Lines (e.g., Prostate, Breast, Colon, Cervical, Liver, Lung, Melanoma)
In vitro studies have demonstrated that imidazo[1,2-a]pyridine-based compounds have potential therapeutic effects against numerous cancer cell lines. researchgate.net
Breast Cancer: Novel derivatives IP-5 and IP-6 exhibited strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.govwaocp.orgnih.gov
Lung and Liver Cancer: A study of novel imidazo[1,2-a]pyridine hybrids identified compound HB9 as having potent activity against A549 lung cancer cells (IC₅₀ of 50.56 µM), while HB10 was effective against HepG2 liver carcinoma cells (IC₅₀ of 51.52 µM). chemmethod.com
Multiple Cell Lines: A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed broad submicromolar inhibitory activity. semanticscholar.org The most potent compound, 13k , displayed IC₅₀ values ranging from 0.09 µM to 0.43 µM against all tested tumor cell lines. semanticscholar.org The anticancer effects of various derivatives have been noted against cell lines for colon, cervical, and melanoma cancers as well. researchgate.net
Non-Cytotoxic Profiles and Selectivity
A crucial aspect of cancer chemotherapy is selectivity—the ability to target cancer cells while sparing normal, healthy cells. Several studies on imidazo[1,2-a]pyridine derivatives have highlighted their favorable selectivity profiles. For example, compound 13k , which was highly potent against cancer cells, showed significantly less antiproliferative activity against normal human embryonic lung fibroblasts (MRC-5), with an IC₅₀ value more than 20 times higher than that for the HCC827 cancer cell line. semanticscholar.org Similarly, the most active antimycobacterial compounds in one study were found to be nontoxic to human embryonic kidney cells, demonstrating excellent selectivity indices. nih.govresearchgate.net This selectivity is a promising characteristic for the development of safer anticancer agents. semanticscholar.org
| Compound/Derivative | Cancer Cell Line | Cell Line Type | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|
| IP-5 | HCC1937 | Breast | 45 µM | nih.govwaocp.orgnih.gov |
| IP-6 | HCC1937 | Breast | 47.7 µM | nih.govwaocp.orgnih.gov |
| HB9 | A549 | Lung | 50.56 µM | chemmethod.com |
| HB10 | HepG2 | Liver | 51.52 µM | chemmethod.com |
| 13k | HCC827 and others | Lung and others | 0.09 µM - 0.43 µM | semanticscholar.org |
Synergistic Effects with Other Therapeutic Agents
The therapeutic efficacy of imidazo[1,2-a]pyridine derivatives can be enhanced when used in combination with other agents. Research has shown that a novel synthetic imidazo[1,2-a]pyridine derivative, when co-administered with curcumin, demonstrates augmented cytotoxic effects against breast and ovarian cancer cell lines. nih.gov Molecular docking studies suggest that curcumin enhances the binding of the imidazo[1,2-a]pyridine derivative to the NF-κB p50 subunit. nih.gov This combination also shows an enhanced inhibitory effect on the expression of COX-2 and iNOS genes, as well as nitric oxide production in these cancer cells. nih.gov
In the realm of infectious diseases, a combined regimen of an imidazo[1,2-a]pyridine-3-carboxamide known as ND-10885 and rifampin resulted in an additive antimicrobial effect against Mycobacterium avium in the lungs in animal models. nih.gov Furthermore, studies on protozoan infections have indicated that imidazo[1,2-a]pyridine, when combined with diminazene aceturate (DA), produces an additive suppression of Babesia bovis growth in vitro, suggesting a promising combination therapy. nih.gov
Antimicrobial Activity (Broad Spectrum)
The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including significant antimicrobial properties. rsc.org Derivatives of this structure have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anthelmintic, and antiprotozoal effects. eco-vector.comnih.gov
Notably, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a potent class of agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govacs.org Certain compounds in this series show excellent selective potency against multi-drug resistant (MDR) and extensive drug-resistant (XDR) strains of tuberculosis. rsc.orgacs.org This potent activity against drug-resistant strains suggests that these agents may inhibit a novel target within the mycobacterium. nih.gov The antimicrobial selectivity of these compounds is remarkable; they have been found to be inactive against various non-mycobacterial organisms, indicating a specific mechanism of action. nih.govacs.org
Efficacy Against Gram-Positive and Gram-Negative Bacteria
The activity of imidazo[1,2-a]pyridine derivatives varies across different bacterial types. Studies on chalcone derivatives of imidazo[1,2-a]pyridine have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.com
However, the efficacy is highly dependent on the specific chemical structure of the derivative. For instance, while some studies report moderate activity of certain derivatives against E. coli (Gram-negative) and S. aureus (Gram-positive) mdpi.com, another study found that a selection of imidazo[1,2-a]pyridine-3-carboxamides were inactive against these same two species, suggesting a mycobacterium-specific target for that particular series of compounds. nih.gov
Activity Against Specific Bacterial Strains
Detailed investigations have been carried out to determine the efficacy of imidazo[1,2-a]pyridine derivatives against specific, clinically relevant bacterial strains.
Staphylococcus aureus : Various derivatives have demonstrated activity against this Gram-positive bacterium. derpharmachemica.commdpi.com Pyridine-2,6-dicarboxamide ligands and their metal complexes, a related class of compounds, have shown robust antibacterial properties against S. aureus, including methicillin- and vancomycin-resistant strains (MRSA and VRSA). nih.gov However, some specific imidazo[1,2-a]pyridine-3-carboxamides were found to be inactive, highlighting the structural dependency of the antibacterial action. nih.gov
Escherichia coli : Several studies have confirmed the activity of imidazo[1,2-a]pyridine derivatives against this Gram-negative pathogen. derpharmachemica.commdpi.com One study focused on hydrazone derivatives of imidazo[1,2-a]pyridine, finding that twelve out of seventeen synthesized compounds were active against E. coli, with inhibition diameters ranging from 8 mm to 11 mm.
Pseudomonas aeruginosa : Imidazo[1,2-a]pyridine derivatives have shown promising activity against this opportunistic Gram-negative bacterium. mdpi.com In a double dilution assay, one derivative demonstrated a lower Minimum Inhibitory Concentration (MIC) value against P. aeruginosa than the reference drug streptomycin. mdpi.com
Bacillus subtilis : Moderate activity has been reported for certain imidazo[1,2-a]pyridine derivatives against this Gram-positive bacterium in agar well diffusion method studies. mdpi.com
Streptococcus pyogenes : Research has indicated that some compounds containing the imidazo[1,2-a]pyridine scaffold have promising antibacterial activity against this Gram-positive pathogen. derpharmachemica.commdpi.com
Helicobacter pylori : Currently, there is a lack of specific research findings in the provided sources detailing the activity of Imidazo[1,2-a]pyridine-6-carboxamide derivatives against Helicobacter pylori.
| Bacterial Strain | Gram Type | Activity Reported | Source Citation |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | Moderate to good activity; some derivatives inactive | nih.govderpharmachemica.commdpi.com |
| Escherichia coli | Gram-Negative | Moderate to good activity; some derivatives inactive | nih.govderpharmachemica.commdpi.com |
| Pseudomonas aeruginosa | Gram-Negative | Good activity, sometimes superior to reference drugs | derpharmachemica.commdpi.com |
| Bacillus subtilis | Gram-Positive | Moderate activity | mdpi.com |
| Streptococcus pyogenes | Gram-Positive | Promising activity | derpharmachemica.commdpi.com |
Neuroprotective and Anxiolytic Effects
The imidazo[1,2-a]pyridine core is present in several commercially available drugs with effects on the central nervous system. researchgate.net Molecules such as Alpidem, Necopidem, and Saripidem are known for their use as anxiolytic (anti-anxiety) agents.
Research into 2-phenyl-imidazo[1,2-a]pyridine derivatives has shown they are potent and selective ligands for peripheral benzodiazepine receptors (PBRs). nih.gov Activation of these receptors can stimulate steroidogenesis. Administration of these compounds in rats led to a dose-dependent increase in the concentrations of neuroactive steroids like pregnenolone and allopregnanolone in both the plasma and the brain. nih.gov This increase in brain neurosteroids was associated with a significant anticonflict effect in the Vogel test, a preclinical model of anxiety. nih.gov The stimulation of neurosteroid synthesis in the brain, independent of peripheral glands, suggests a potential neuroprotective mechanism. nih.gov
Anti-inflammatory Properties
Derivatives of the imidazo[1,2-a]pyridine scaffold possess well-documented anti-inflammatory properties. eco-vector.comresearchgate.netresearchgate.net The mechanism of action for some of these compounds involves the modulation of key inflammatory pathways. One study demonstrated that a novel imidazo[1,2-a]pyridine derivative suppresses the expression of COX-2 and iNOS genes and reduces nitric oxide (NO) production. nih.gov It was also found to suppress the phosphorylation of STAT3, a key protein in inflammatory signaling. nih.gov
Other research has shown that carboxylic acid derivatives of imidazo[1,2-a]pyridines can effectively reduce inflammation in in vivo models. researchgate.net These compounds were noted to be safer for the gastric mucosa compared to the conventional non-steroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net The anti-inflammatory effects are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net
Antiviral Activity
The imidazo[1,2-a]pyridine structure is a key component in compounds exhibiting a range of antiviral activities. eco-vector.comresearchgate.netresearchgate.net The synthesis and evaluation of derivatives bearing a thioether side chain have identified compounds with high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV). nih.gov
Structure-activity relationship (SAR) studies on dibromoimidazo[1,2-a]pyridines have identified hydrophobicity as a critical factor for their antiviral activity. nih.gov Furthermore, the scaffold is part of GSK812397, a compound utilized in the treatment of HIV infections. In the agricultural sector, novel imidazo[1,2-a]pyridine mesoionic compounds containing a sulfonamide moiety have been evaluated for their antiviral activities against plant viruses, specifically potato virus Y (PVY). acs.org
Antiprotozoal Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as antiprotozoal agents. Research has focused on their efficacy against various protozoan parasites, including Trypanosoma, Plasmodium, and Leishmania.
Novel dicationic imidazo[1,2-a]pyridines have been synthesized and evaluated for their activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov In one study, six out of eight synthesized diamidine derivatives showed potent in vitro activity, with IC₅₀ values of 63 nM or less against T. b. rhodesiense. nih.gov Two of these compounds exhibited exceptionally high potency with IC₅₀ values of 6 nM and 1 nM. nih.gov The same set of six diamidines also displayed strong activity against P. falciparum, with IC₅₀ values of 88 nM or less, including two compounds with an IC₅₀ of 14 nM. nih.gov Furthermore, five of these diamidines demonstrated excellent in vivo efficacy in a trypanosomal mouse model, achieving a 100% cure rate (4 out of 4 mice) with intraperitoneal administration. nih.gov
In the context of leishmaniasis, certain imidazo[1,2-a]pyridine derivatives have been investigated for their cytotoxic effects on Leishmania donovani promastigotes. tezu.ernet.in A study involving five different derivatives showed a significant, dose-dependent reduction in parasite viability. The calculated IC₅₀ values for these compounds against L. donovani promastigotes ranged from 5.013 µM to 20.33 µM, highlighting their potential as anti-leishmanial agents. tezu.ernet.in
| Compound Category | Target Organism | In Vitro Activity (IC₅₀) | In Vivo Efficacy (Mouse Model) |
| Dicationic Diamidines | Trypanosoma brucei rhodesiense | ≤63 nM (two at 1 nM and 6 nM) | 4/4 cures for five compounds |
| Dicationic Diamidines | Plasmodium falciparum | ≤88 nM (two at 14 nM) | Not specified |
| IMPA Derivatives | Leishmania donovani | 5.013 µM - 20.33 µM | Not specified |
Anthelmintic and Antiepileptic Activity
The versatile imidazo[1,2-a]pyridine scaffold has been explored for both its anthelmintic and antiepileptic properties. nih.gov
Anthelmintic Activity: The imidazo[1,2-a]pyridine structure is recognized as a promising scaffold for the discovery of new anthelmintic drugs. researchgate.net Studies have been conducted to synthesize and evaluate derivatives for their effectiveness against helminths. nih.gov Research has shown that modifications to the pyridine (B92270) ring of the imidazopyridine structure, such as the introduction of a thiophenyl group, can significantly enhance in vivo anthelmintic potency. researchgate.net
Antiepileptic Activity: Imidazo[1,2-a]pyridine derivatives have also been identified as having potential antiepileptic and anticonvulsant effects. nih.goveco-vector.comresearchgate.net Early research dating back to 1965 identified anticonvulsant activity within this class of compounds. nih.gov More recent studies continue to explore this therapeutic avenue, with docking studies and pharmacological analysis suggesting that imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related scaffold, also possess antiepileptic potential. idaampublications.in The broad applicability of the imidazo[1,2-a]pyridine core in medicinal chemistry underscores its importance in the search for novel central nervous system agents. researchgate.net
Analgesic and Antipyretic Properties
Investigations into the pharmacological profile of imidazo[1,2-a]pyridine derivatives have revealed significant analgesic and antipyretic activities. nih.gov A foundational study published in 1965 detailed the synthesis and reaction of various imidazo[1,2-a]pyridines that exhibited these properties. nih.govacs.org This early work established the potential of this chemical family in pain and fever management.
Subsequent research has reinforced these findings, consistently listing analgesic and antipyretic effects among the wide range of biological activities associated with this scaffold. eco-vector.comresearchgate.net These properties contribute to the characterization of imidazo[1,2-a]pyridines as a "privileged structure" in drug discovery, capable of forming the basis for various therapeutic agents. researchgate.net The continued interest in these compounds suggests their potential for developing novel non-narcotic analgesics and antipyretics. nih.gov
Proton Pump Inhibitor Activity
Imidazo[1,2-a]pyridine derivatives have been identified as potent acid pump antagonists (APAs), functioning as proton pump inhibitors (PPIs). nih.gov These compounds are effective in managing acid-related gastric disorders. Research has demonstrated that derivatives such as AZD-0865 are efficacious at low oral doses in animal models of gastric acid secretion. nih.gov
Insecticidal Activity
The broad spectrum of biological activities attributed to the imidazo[1,2-a]pyridine scaffold also includes insecticidal effects. researchgate.netepa.gov This application highlights the versatility of the chemical structure, extending its relevance beyond human therapeutic uses to potential applications in agriculture and pest control. The unique chemical properties of the fused bicyclic 5-6 heterocyclic ring system make it a valuable template for developing novel insecticidal agents. researchgate.net While this activity is noted in comprehensive reviews of the scaffold's properties, it represents a less explored area compared to its medicinal applications, suggesting an opportunity for future research and development.
Computational and in Silico Studies
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the binding mode of imidazo[1,2-a]pyridine (B132010) derivatives and has been applied across various therapeutic targets.
Molecular docking studies have successfully identified key interactions between imidazo[1,2-a]pyridine derivatives and their protein targets, providing a rationale for their biological activity. For instance, in the context of anti-mycobacterial research, imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues were docked into the active site of pantothenate synthetase from Mycobacterium tuberculosis (PDB ID: 3IVX). openpharmaceuticalsciencesjournal.comresearchgate.net The studies revealed significant hydrogen bonding with residues such as Gly158, Met195, and Pro38, as well as pi-cation interactions with His47. openpharmaceuticalsciencesjournal.comresearchgate.net One of the most potent compounds from this series exhibited a high binding affinity with a Glide XP GScore of -7.370 kcal/mol. openpharmaceuticalsciencesjournal.com
In other research, a novel imidazo[1,2-a]pyridine derivative, abbreviated as MIA, was docked into the p50 subunit of the pro-inflammatory protein NF-κB (PDB ID: 1NFK). The docking simulation showed that the ligand occupied an active site surrounded by key amino acids including Arg54, Arg56, Tyr57, Glu60, His141, and Lys241, suggesting a potential anti-inflammatory mechanism. nih.gov
Furthermore, hybrid molecules incorporating the imidazo[1,2-a]pyridine core have been evaluated for their antioxidant potential by docking against human leukotriene A4 hydrolase (LTA4H, PDB ID: 3U9W). One such hybrid, HB7, demonstrated a strong binding affinity with a score of -11.237 kcal/mol, interacting with key residues in the active site. chemmethod.com
Table 1: Summary of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Protein Target | PDB ID | Key Interacting Residues | Binding Affinity (Score) |
| Imidazo[1,2-a]pyridine-3-carboxamides | Pantothenate Synthetase | 3IVX | Gly158, Met195, Pro38, His47 | -7.370 kcal/mol (GScore) |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | NF-κB p50 Subunit | 1NFK | Arg54, Arg56, Tyr57, Glu60, His141, Lys241 | Not specified |
| Imidazo[1,2-a]pyridine-hydrazone hybrid (HB7) | Leukotriene A4 Hydrolase (LTA4H) | 3U9W | Not specified | -11.237 kcal/mol (S Score) |
The insights gained from ligand-target interactions are fundamental to predicting a compound's mechanism of action. By identifying the specific enzyme or receptor that an imidazo[1,2-a]pyridine derivative binds to, researchers can hypothesize its role in a biological pathway.
For example, the demonstrated binding of imidazo[1,2-a]pyridine-3-carboxamide analogues to pantothenate synthetase strongly suggests that their anti-mycobacterial effect is achieved by inhibiting this essential enzyme, thereby disrupting the pantothenate (Vitamin B5) biosynthesis pathway in the bacterium. openpharmaceuticalsciencesjournal.comresearchgate.net Similarly, the interaction of derivatives with NF-κB, a key transcription factor in the inflammatory response, points to a mechanism involving the modulation of inflammatory signaling pathways. nih.gov The inhibition of enzymes critical for the survival of pathogens or cancer cells is a frequently proposed mechanism based on docking results. benchchem.com
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Atom-based 3D-QSAR studies have been conducted on a series of imidazo[1,2-a]pyridine-3-carboxamide analogues to understand the structural requirements for their anti-mycobacterial activity. openpharmaceuticalsciencesjournal.com A robust 3D-QSAR model was developed using a training set of 27 molecules, which yielded a strong correlation coefficient (R²) of 0.9181. openpharmaceuticalsciencesjournal.comresearchgate.net The model's predictive power was confirmed with a test set of 11 molecules, resulting in a high cross-validation correlation coefficient (Q²) of 0.6745 and a Pearson-R value of 0.8427. openpharmaceuticalsciencesjournal.comresearchgate.net Such models are valuable for predicting the activity of newly designed compounds and for visually interpreting the SAR through contour maps that show where steric bulk or electrostatic charge is favored or disfavored for optimal activity.
Table 2: Statistical Validation of a 3D-QSAR Model for Imidazo[1,2-a]pyridine-3-carboxamide Analogues
| Parameter | Value | Description |
| R² | 0.9181 | Correlation coefficient for the training set |
| SD | 0.3305 | Standard deviation |
| F | 85.9 | Variance ratio |
| Q² | 0.6745 | Cross-validation correlation coefficient for the test set |
| RMSE | 0.65 | Root Mean Square Error |
| Pearson-R | 0.8427 | Correlation between predicted and observed activity for the test set |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific target receptor. For the imidazo[1,2-a]pyridine-3-carboxamide series, a five-featured pharmacophore hypothesis, designated HHPRR, was generated. openpharmaceuticalsciencesjournal.comresearchgate.net This model consists of two hydrophobic groups (H), one positive ionic feature (P), and two aromatic rings (R). openpharmaceuticalsciencesjournal.comresearchgate.net This HHPRR model serves as a 3D template that encapsulates the key structural motifs required for anti-mycobacterial activity, guiding the design of new molecules that fit the hypothesis. openpharmaceuticalsciencesjournal.com
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. MD simulations were performed on the complex of a potent imidazo[1,2-a]pyridine-3-carboxamide analogue (molecule 26k) with pantothenate synthetase. openpharmaceuticalsciencesjournal.com The simulation, run for 1.2 nanoseconds, confirmed the stability of the binding mode predicted by docking. openpharmaceuticalsciencesjournal.comresearchgate.net The stability was evaluated by monitoring the Root Mean Square Deviation (RMSD) of the complex, which remained within an acceptable value of less than 3 Å, indicating that the ligand remains stably bound in the active site. openpharmaceuticalsciencesjournal.com MD simulations are also used to ascertain the stability of docked poses for other imidazo[1,2-a]pyridine derivatives targeting proteins like ATP synthase. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Drug-Likeness Assessment
In drug discovery, evaluating the pharmacokinetic and physicochemical properties of a compound is a critical step to identify candidates with favorable drug-like characteristics. nih.gov In silico tools are frequently used to predict the ADMET profile of novel molecules. For Imidazo[1,2-a]pyridine-6-carboxamide, key descriptors are calculated to assess its potential. nih.gov
Drug-likeness is often evaluated using established rules such as Lipinski's Rule of Five. These rules correlate physicochemical properties with oral bioavailability. The predicted properties for this compound are generally within the acceptable ranges for drug-like molecules. nih.gov For instance, its molecular weight and calculated lipophilicity (XLogP3) are well within the limits prescribed by Lipinski's rules. nih.gov The topological polar surface area (TPSA) is another important parameter that influences drug transport and permeability. nih.gov
Table 1: Predicted Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇N₃O | nih.gov |
| Molecular Weight | 161.16 g/mol | nih.gov |
| XLogP3 (Lipophilicity) | 0.6 | nih.gov |
| Hydrogen Bond Donors | 1 | nih.gov |
| Hydrogen Bond Acceptors | 3 | nih.gov |
| Topological Polar Surface Area (TPSA) | 60.4 Ų | nih.gov |
This table presents data computed by PubChem. nih.gov
Studies on related imidazo[1,2-a]pyridine-3-carboxamides have utilized computational tools like Qikprop and SwissADME to generate comprehensive ADMET predictions, a practice that would be directly applicable to the 6-carboxamide isomer. nih.govresearchgate.net
Comparative Molecular Docking Studies for Permeability Differences
Molecular docking is a computational technique used to predict how a molecule binds to a target protein. nih.gov While specific docking studies analyzing the permeability of this compound are not extensively detailed in the literature, the methodology is well-established. Such studies would involve docking the compound with membrane transport proteins to predict its influx and efflux characteristics.
Comparative studies between different isomers of imidazo[1,2-a]pyridine carboxamides have shown that the position of the carboxamide group can significantly influence biological activity and properties like permeability. nih.gov For example, research on imidazo[1,2-a]pyridine-3-carboxamides revealed low Caco-2 permeability, which is an indicator of intestinal absorption. nih.gov The structural and electronic differences arising from placing the carboxamide at the C6 position, as opposed to the C2 or C3 positions, would likely result in different interactions with transport proteins, thereby altering its permeability profile. nih.govfrontiersin.org The C6 position has been identified as a key site for modification to retain activity against certain enzymes, suggesting its importance in molecular interactions. frontiersin.org
Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) Analysis
Density Functional Theory (DFT) calculations are employed to understand the electronic properties of a molecule, including its Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.gov These analyses provide deep insights into the molecule's reactivity and interaction sites. nih.govnih.gov
The FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining how the molecule interacts with other species. youtube.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE_gap) is a significant indicator of the molecule's chemical stability and reactivity. nih.gov
The MEP map visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is vital for understanding non-covalent interactions, which are key to a molecule's biological activity. nih.gov For imidazo[1,2-a]pyridine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are standard for generating these maps. nih.gov
Table 2: Typical Parameters from FMO and MEP Analysis
| Parameter | Description | Significance |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| ΔE_gap (E_LUMO - E_HOMO) | HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. nih.gov |
| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | Determines the nature of chemical bonds. |
| Hardness (η) | Resistance to change in electron distribution | Indicates molecular stability. |
| Softness (σ) | Reciprocal of hardness | Indicates reactivity. |
| MEP Map | 3D plot of electrostatic potential | Identifies sites for electrophilic and nucleophilic attack. nih.gov |
This table describes parameters typically calculated in FMO and MEP studies for related heterocyclic compounds. nih.govnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of electron density to characterize chemical bonds and intermolecular interactions. nih.govresearchgate.net QTAIM analysis is based on identifying critical points in the electron density (ρ(r)), particularly Bond Critical Points (BCPs), which exist between two interacting atoms. nih.govarxiv.org
Key parameters at the BCP, such as the value of the electron density itself and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. researchgate.net A positive Laplacian value is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces, while a negative value indicates shared-shell (covalent) interactions. researchgate.net
Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize weak, non-covalent interactions. nih.gov It generates a 3D isosurface where colors denote the type and strength of the interaction: blue indicates strong attractive forces like hydrogen bonds, green signifies weak van der Waals interactions, and red represents repulsive steric clashes. nih.gov For related imidazo[1,2-a]pyrimidine (B1208166) systems, these analyses have been performed using software like Multiwfn to interpret the output from DFT calculations. nih.gov
Table 3: Key Parameters in QTAIM and RDG Analysis
| Analysis | Parameter | Interpretation |
|---|---|---|
| QTAIM | Electron Density (ρ(r)) at BCP | Higher values indicate stronger interactions. |
| QTAIM | Laplacian of Electron Density (∇²ρ(r)) at BCP | Sign indicates the type of interaction (shared vs. closed-shell). researchgate.net |
| RDG | RDG Isosurface Plot | Visualizes the location and nature of non-covalent interactions. nih.gov |
| RDG | Scatter Plot (RDG vs. sign(λ₂)ρ) | Peaks in the plot correspond to specific interaction types (attractive, van der Waals, repulsive). nih.gov |
This table outlines the primary parameters and their interpretations in QTAIM and RDG studies as applied to similar molecular systems. nih.govresearchgate.net
Future Prospects and Research Gaps
Development of Novel Therapeutic Agents Based on Imidazo[1,2-a]pyridine-6-carboxamide
The imidazo[1,2-a]pyridine (B132010) core is a "privileged scaffold" in drug discovery, forming the basis of marketed drugs like Zolpidem and Alpidem. nih.govrsc.orgacs.org The introduction of a carboxamide group, particularly at the C6 position, has been a key strategy in developing novel therapeutic agents. This functional group allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. nih.gov
Research has shown that this compound derivatives are promising candidates for cancer therapy. A key area of investigation is their ability to induce apoptosis (programmed cell death) in cancer cells. google.com For instance, certain derivatives have been specifically developed for the treatment of colon cancer, a prevalent and life-threatening disease. google.com The search for new drugs to combat colon cancer is critical, especially for advanced, metastatic stages of the disease where conventional therapies often fall short. google.com
In the realm of infectious diseases, imidazo[1,2-a]pyridine amides have demonstrated significant potential, particularly as antitubercular agents. While much of the focus has been on C2 and C3 carboxamide derivatives, the principles of targeting bacterial enzymes and pathways are broadly applicable. rsc.orgnih.gov For example, the clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide (B1205228), is active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. rsc.orgnih.gov This highlights the potential of the carboxamide functionalized scaffold to produce potent anti-infective agents. The synthesis of 6-carboxamido derivatives via methods like palladium-catalyzed aminocarbonylation opens up avenues to create extensive libraries of these compounds for biological screening. nih.gov
Table 1: Examples of Biologically Active Imidazo[1,2-a]pyridine Carboxamide Derivatives
| Compound Class | Position of Carboxamide | Therapeutic Area | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound Derivatives | C6 | Colon Cancer | Designed as apoptosis inducers for potential use against advanced colon cancer. | google.com |
| Telacebec (Q203) | C3 | Tuberculosis | Clinical candidate active against MDR- and XDR-TB strains. | rsc.orgnih.gov |
| Imidazo[1,2-a]pyridine-2-carboxamide (B1600823) Derivatives | C2 | Cancer | Showed cytotoxicity against various cancer cell lines including MCF-7 and A549. | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | C3 | Tuberculosis | Displayed potent activity against replicating, non-replicating, MDR, and XDR Mtb strains. | nih.gov |
Addressing Drug Resistance and Toxicity Challenges
A significant hurdle in modern medicine is the emergence of drug resistance in both cancer and infectious diseases. nih.govresearchgate.net Imidazo[1,2-a]pyridine-based compounds offer a potential solution. Their novel mechanisms of action may bypass existing resistance pathways. For example, the potent activity of imidazo[1,2-a]pyridine-3-carboxamides against MDR and XDR strains of Mycobacterium tuberculosis suggests they inhibit a novel target, making them effective where other drugs have failed. nih.gov This provides a strong rationale for exploring 6-carboxamide derivatives for similar activities against resistant pathogens. nih.govrsc.org
In cancer therapy, resistance to chemotherapeutic agents is a major cause of treatment failure. nih.gov The development of compounds that can induce apoptosis, such as certain imidazo[1,2-a]pyridine-6-carboxamides, presents a strategy to overcome this resistance. google.com
Toxicity is another critical challenge in drug development. While the imidazo[1,2-a]pyridine scaffold is present in several approved drugs, careful toxicological evaluation of new derivatives is essential. nih.gov Exploratory toxicology studies on some 2,3-substituted imidazo[1,2-a]pyridines have shown no signs of hepatic or renal toxicity after 14-day oral administration in preclinical models, suggesting a favorable safety profile for the core structure. nih.govnih.govresearchgate.net However, specific derivatives can exhibit off-target effects, and factors like the vehicle used for administration can also influence outcomes. nih.gov For instance, studies on imidazo[1,2-a]pyridine-2-carbonitrile (B1590944) derivatives indicated higher acute toxicity compared to their ethoxycarbonyl counterparts. nih.gov These findings underscore the need for comprehensive toxicity profiling for each new candidate, including this compound derivatives, to ensure they can proceed to clinical evaluation. nih.gov
Exploration of New Therapeutic Targets and Pathways
The versatility of the imidazo[1,2-a]pyridine scaffold allows it to interact with a wide array of biological targets. A major research focus is to identify the specific cellular mechanisms and signaling pathways modulated by these compounds. nih.gov
For instance, some imidazo[1,2-a]pyridine derivatives have been found to exert their anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB signaling pathway. nih.gov A novel derivative, in combination with curcumin, was shown to suppress the phosphorylation of STAT3 and reduce the DNA-binding activity of NF-κB in breast and ovarian cancer cell lines. nih.gov This leads to decreased expression of downstream inflammatory mediators like iNOS and COX-2. nih.gov
In the context of antitubercular agents, imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain in Mycobacterium tuberculosis. rsc.orgnih.gov This inhibition disrupts the pathogen's energy production, a mechanism distinct from many current anti-TB drugs. nih.gov Other identified targets for this scaffold include ATP synthase and the enoyl-acyl carrier protein reductase (InhA). rsc.org
Furthermore, 6-substituted imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in post-translational modification of Rab GTPases. frontiersin.org Since the dysregulation of Rab proteins is linked to various diseases, RGGT inhibitors are a potential therapeutic target. frontiersin.org These findings suggest that the this compound core could be a valuable starting point for developing inhibitors against new and promising therapeutic targets.
Table 2: Identified Therapeutic Targets for Imidazo[1,2-a]pyridine Derivatives
| Target/Pathway | Therapeutic Area | Effect of Inhibition/Modulation | Compound Class Mentioned | Reference(s) |
|---|---|---|---|---|
| STAT3/NF-κB Pathway | Cancer, Inflammation | Suppression of tumor growth and inflammatory response. | Novel imidazo[1,2-a]pyridine derivative | nih.gov |
| Cytochrome bcc (QcrB) | Tuberculosis | Inhibition of cellular respiration and energy production in M. tuberculosis. | Imidazo[1,2-a]pyridine-3-carboxamides (e.g., Q203) | rsc.orgnih.gov |
| Rab Geranylgeranyl Transferase (RGGT) | Cancer, Other Diseases | Disruption of Rab protein function and vesicular trafficking. | 6-substituted imidazo[1,2-a]pyridine phosphonopropionates | frontiersin.org |
| Histone Deacetylase 6 (HDAC6) | Cancer, Cardiovascular Disease | Inhibition of deacetylation pathway, tumor growth suppression, and cardioprotective effects. | Imidazo[1,2-a]pyridine-based HDAC6 inhibitors | nih.gov |
| Aldehyde Dehydrogenase (ALDH) | Cancer | Inhibition of cancer stem-like cell marker, reduction of oxidative stress resistance. | Imidazo[1,2-a]pyridine Derivatives | dntb.gov.ua |
Advanced Preclinical and Clinical Development
The progression of a compound from a laboratory curiosity to a clinical therapeutic requires extensive preclinical and clinical evaluation. For the imidazo[1,2-a]pyridine class, several candidates have advanced through this pipeline, providing a roadmap for future derivatives like the 6-carboxamides.
Preclinical development involves in vivo studies to assess a compound's efficacy and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Encouragingly, select imidazo[1,2-a]pyridine-3-carboxamides have demonstrated promising pharmacokinetic profiles in in vivo assessments. nih.gov These studies are crucial for prioritizing compounds for further development and establishing a good structure-property relationship. nih.gov Exploratory toxicology studies have also been conducted on some derivatives, clearing the path for further non-clinical and, potentially, clinical evaluations. nih.govnih.gov
A notable example of a compound from this class reaching clinical trials is Telacebec (Q203), which has undergone Phase II clinical trials for the treatment of tuberculosis. rsc.org The development of Telacebec involved the synthesis and screening of a library of imidazo[1,2-a]pyridine amides to identify lead compounds with favorable, drug-like properties. nih.gov While no this compound is currently in late-stage clinical trials, the success of related compounds provides a strong impetus for their advanced preclinical development. The established synthetic accessibility and potent biological activity of the broader class suggest that with focused effort, 6-carboxamide derivatives could also progress toward clinical candidacy. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Modern drug discovery is increasingly leveraging computational tools, including artificial intelligence (AI) and machine learning (ML), to accelerate the identification and optimization of new drug candidates. These technologies are being applied to the imidazo[1,2-a]pyridine scaffold to better understand its therapeutic potential.
Computational studies, such as molecular docking, are used to predict how these compounds bind to their biological targets. rsc.orgnih.gov For instance, docking studies have helped to elucidate the interaction of imidazo[1,2-a]pyridine-2-carboxamide derivatives with the InhA enzyme in M. tuberculosis. rsc.org Similarly, molecular modeling of imidazo[1,2-a]pyrimidine (B1208166) derivatives has been used to predict their binding affinity to key proteins of the SARS-CoV-2 virus. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique. 3D-QSAR models have been developed for imidazo[1,2-a]pyridine-3-carboxamide analogues to understand the structural features essential for their antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net These models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. openpharmaceuticalsciencesjournal.com
Furthermore, in silico tools are employed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new compounds. nih.gov This allows researchers to prioritize molecules with promising drug-like characteristics early in the discovery process, saving time and resources. nih.gov The application of these AI and ML-driven approaches to this compound will undoubtedly streamline the design and development of novel therapeutic agents based on this promising chemical entity.
Q & A
Q. What are the common synthetic methodologies for preparing imidazo[1,2-a]pyridine-6-carboxamide derivatives?
this compound derivatives are typically synthesized via multicomponent reactions (MCRs) or condensation reactions. For example, a one-pot three-component reaction using aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide (DMSO) as a methylene donor, catalyzed by iodine (I₂) and potassium persulfate (K₂S₂O₈), is widely employed . Intramolecular cyclizations and functional group transformations (e.g., oxidation of alcohols to carboxamides) are also critical steps .
Q. How are structural and purity analyses conducted for these compounds?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For instance, ¹H NMR chemical shifts in the aromatic region (δ 7.0–9.0 ppm) confirm the imidazo[1,2-a]pyridine core, while HRMS validates molecular ion peaks . Purity is assessed via HPLC (>95%) or elemental analysis .
Q. What are the primary biological activities of this compound derivatives?
These compounds exhibit antimicrobial, antiviral, and anticancer properties. For example, imidazo[1,2-a]pyridine-chalcone conjugates demonstrate antikinetoplastid activity against Trypanosoma brucei (IC₅₀: 0.8–3.2 µM) , while derivatives with trifluoromethyl groups show inhibitory effects on cancer cell lines (e.g., HepG2, IC₅₀: 1.5 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound derivatives?
Continuous flow reactors and automated synthesis platforms improve scalability and reduce by-products. For example, optimizing temperature (80–120°C) and catalyst loading (5–10 mol% iodine) enhances yields (70–85%) while minimizing side reactions like over-oxidation . Computational reaction path searches (e.g., density functional theory) further streamline condition optimization .
Q. What strategies resolve contradictions in biological activity data across structural analogues?
Structure-activity relationship (SAR) studies are critical. For instance, substituting the carboxamide group with a trifluoromethyl moiety increases lipophilicity (logP: 2.8 → 3.5), enhancing blood-brain barrier penetration for neuroleptic applications . Conflicting data on antimicrobial activity may arise from differences in bacterial membrane permeability, resolved via comparative molecular docking (e.g., Gram-negative vs. Gram-positive targets) .
Q. How do computational methods enhance the design of this compound derivatives?
Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and binding affinities. For example, docking studies with cyclin-dependent kinase 2 (CDK2) identify key hydrogen bonds between the carboxamide group and Lys89 residue, guiding rational design . Machine learning models trained on bioactivity datasets (>500 compounds) prioritize high-potential candidates .
Methodological Considerations
Q. What experimental controls are essential in evaluating enzyme inhibition by these derivatives?
Include positive controls (e.g., staurosporine for kinase assays) and negative controls (DMSO vehicle). For time-dependent inhibition assays, pre-incubate enzymes with compounds (30–60 min) to distinguish reversible vs. irreversible binding .
Q. How are stability and metabolic profiles assessed during preclinical development?
Microsomal stability assays (e.g., human liver microsomes) measure half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎). LC-MS/MS identifies major metabolites, such as hydroxylation at the pyridine ring (m/z +16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
